10,11-Dihydro-10,11-Dihydroxy Carbamazepine (Mixture of Isomers)
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Overview
Description
10,11-Dihydro-10,11-Dihydroxy Carbamazepine is a metabolite of the anticonvulsant drug carbamazepine and the antiepileptic prodrug oxcarbazepine . This compound is formed through the biotransformation of carbamazepine via a carbamazepine 10,11-epoxide intermediate by epoxide hydrolase, and from oxcarbazepine via a 10,11-dihydro-10-hydroxy carbamazepine intermediate . It is known for its role in the pharmacokinetics of these drugs and has been detected in wastewater effluent .
Mechanism of Action
Target of Action
10,11-Dihydro-10,11-Dihydroxy Carbamazepine is a metabolite of the anticonvulsant carbamazepine and the antiepileptic prodrug oxcarbazepine . It is primarily targeted at the central nervous system, where it acts on ion channels to modulate neuronal excitability .
Mode of Action
The compound interacts with its targets by binding to voltage-gated sodium channels in the brain. This binding inhibits the rapid, repetitive firing of action potentials, which is a characteristic feature of seizure activity .
Biochemical Pathways
The compound is formed from carbamazepine via a carbamazepine 10,11-epoxide intermediate by epoxide hydrolase and from oxcarbazepine via a 10,11-dihydro-10-hydroxy carbamazepine intermediate . The formation of 10,11-Dihydro-10,11-Dihydroxy Carbamazepine is a key step in the metabolic pathway of carbamazepine and oxcarbazepine .
Pharmacokinetics
The compound is metabolized in the liver and excreted in the urine . Its absorption, distribution, metabolism, and excretion (ADME) properties are influenced by factors such as dose, route of administration, and individual patient characteristics .
Result of Action
The molecular and cellular effects of the compound’s action include the stabilization of hyper-excited neural membranes, inhibition of repetitive neuronal firing, and reduction of synaptic transmission . These effects contribute to its anticonvulsant properties .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound has been found in wastewater effluent , suggesting that it can persist in the environment. Furthermore, the electrochemical degradation of the compound can lead to the formation of by-products , which may have implications for its environmental fate and potential ecotoxicity .
Biochemical Analysis
Biochemical Properties
10,11-Dihydro-10,11-Dihydroxy Carbamazepine is involved in biochemical reactions related to the metabolism of carbamazepine and oxcarbazepine . It interacts with enzymes such as epoxide hydrolase, which catalyzes its formation from carbamazepine 10,11-epoxide .
Cellular Effects
It is known that its parent compounds, carbamazepine and oxcarbazepine, have significant effects on neuronal activity, which could suggest potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be formed via enzymatic reactions involving epoxide hydrolase
Metabolic Pathways
10,11-Dihydro-10,11-Dihydroxy Carbamazepine is involved in the metabolic pathways of carbamazepine and oxcarbazepine . It interacts with enzymes such as epoxide hydrolase
Preparation Methods
Synthetic Routes and Reaction Conditions: 10,11-Dihydro-10,11-Dihydroxy Carbamazepine can be synthesized through the electrochemical degradation of carbamazepine. This process involves using graphite-PVC as an anode under conditions such as 0.5 g sodium chloride as a supporting electrolyte, 5 V, and 0-60 minutes of electrolysis time in 100 mL of solution . The compound can also be produced through the biotransformation of carbamazepine via a carbamazepine 10,11-epoxide intermediate by epoxide hydrolase .
Industrial Production Methods: The industrial production of 10,11-Dihydro-10,11-Dihydroxy Carbamazepine typically involves the large-scale synthesis of carbamazepine and its subsequent biotransformation or electrochemical degradation to produce the desired metabolite .
Chemical Reactions Analysis
Types of Reactions: 10,11-Dihydro-10,11-Dihydroxy Carbamazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as hydroxide ions or halides under appropriate conditions.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used .
Scientific Research Applications
10,11-Dihydro-10,11-Dihydroxy Carbamazepine has several scientific research applications:
Comparison with Similar Compounds
10,11-Dihydro-10-Hydroxy Carbamazepine: An active metabolite of oxcarbazepine with similar anticonvulsant properties.
10,11-Epoxycarbamazepine: Another metabolite of carbamazepine formed through the oxidation of the parent drug.
Uniqueness: 10,11-Dihydro-10,11-Dihydroxy Carbamazepine is unique due to its specific formation pathway and its role as a key metabolite in the pharmacokinetics of carbamazepine and oxcarbazepine. Its presence in wastewater effluent also highlights its environmental significance .
Properties
CAS No. |
1217528-81-8 |
---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.29 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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